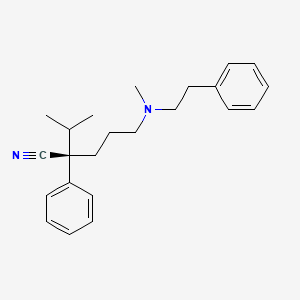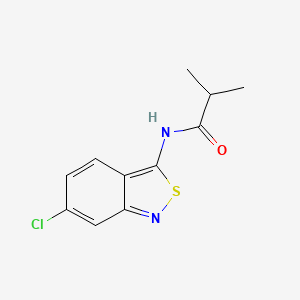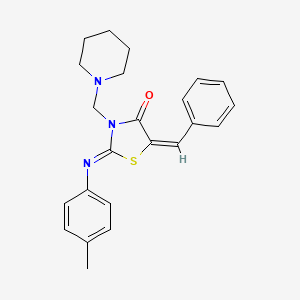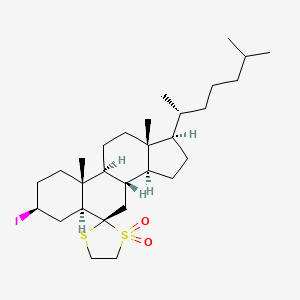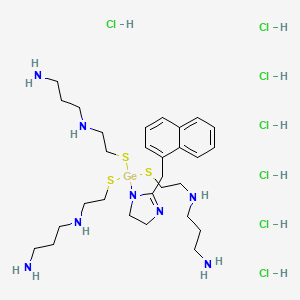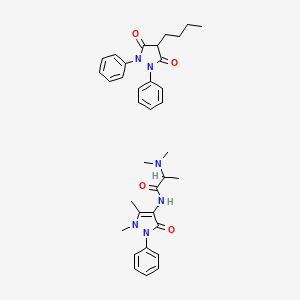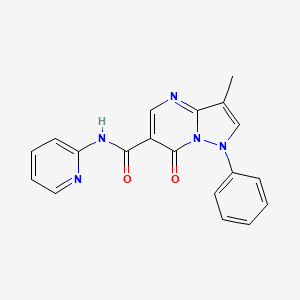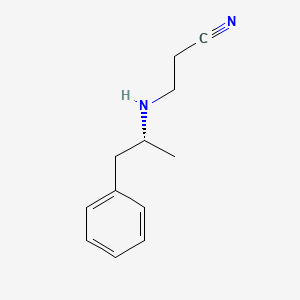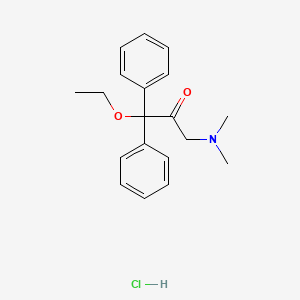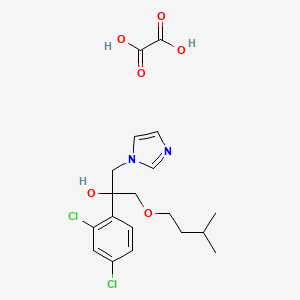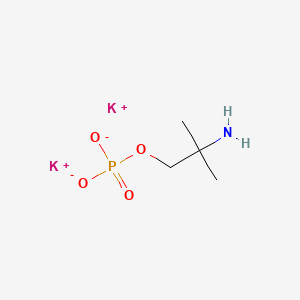
Dipotassium 2-amino-2-methylpropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-amino-2-methylpropyl phosphate is a chemical compound with the molecular formula C4H12K2NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphate group attached to a 2-amino-2-methylpropyl group, making it a versatile molecule for different chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-amino-2-methylpropyl phosphate typically involves the reaction of 2-amino-2-methylpropanol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-amino-2-methylpropanol} + \text{Phosphoric acid} + \text{Potassium hydroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as mixing, heating, and neutralization, followed by purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-amino-2-methylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphate esters, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-amino-2-methylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Wirkmechanismus
The mechanism of action of dipotassium 2-amino-2-methylpropyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and metabolic pathways. The compound can also act as a chelating agent, binding to metal ions and affecting their biological availability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium phosphate: Similar in having potassium and phosphate groups but lacks the 2-amino-2-methylpropyl group.
Monopotassium phosphate: Contains only one potassium ion and is used in different applications.
Sodium phosphate: Similar phosphate group but with sodium ions instead of potassium.
Uniqueness
Dipotassium 2-amino-2-methylpropyl phosphate is unique due to its specific structure, which combines the properties of an amino group, a methyl group, and a phosphate group. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Eigenschaften
Molekularformel |
C4H10K2NO4P |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
dipotassium;(2-amino-2-methylpropyl) phosphate |
InChI |
InChI=1S/C4H12NO4P.2K/c1-4(2,5)3-9-10(6,7)8;;/h3,5H2,1-2H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
OAOUHPRYNWCDEL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(COP(=O)([O-])[O-])N.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
